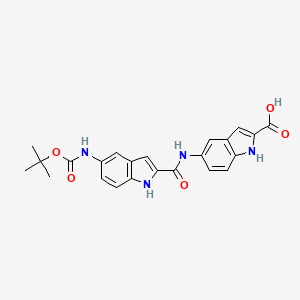
5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by the presence of two indole rings, which are fused with carboxamido and tert-butoxycarbonyl groups. The tert-butoxycarbonyl group is commonly used as a protecting group in organic synthesis, particularly in peptide chemistry .
准备方法
The synthesis of 5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids with tert-butoxycarbonyl groups, followed by coupling reactions to form the desired indole derivatives . The reaction conditions often include the use of coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional bases . Industrial production methods may involve the use of flow microreactor systems to introduce tert-butoxycarbonyl groups efficiently .
化学反应分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include anhydrous magnesium sulfate, boron trifluoride diethyl etherate, and sulfuric acid . For instance, the preparation of tert-butyl esters from amino acids involves the use of tert-butanol and anhydrous magnesium sulfate . The major products formed from these reactions are typically protected amino acid derivatives, which can be further utilized in peptide synthesis .
科学研究应用
5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex peptides and proteins . In biology, it serves as a precursor for the development of bioactive molecules that can modulate various biological pathways . In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes . Additionally, it finds applications in the industry as a component in the synthesis of specialty chemicals and pharmaceuticals .
作用机制
The mechanism of action of 5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during the synthesis of peptides and proteins . The indole rings in the compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Compared to other similar compounds, 5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include other tert-butoxycarbonyl-protected amino acids and indole derivatives . These compounds share some common properties, such as their use in peptide synthesis and their ability to interact with biological targets . the specific arrangement of functional groups in this compound provides it with distinct reactivity and applications .
生物活性
5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid, also known as 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its indole structure, which is known for diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16N2O4
- Molecular Weight : 276.29 g/mol
- CAS Number : 138730-81-1
The compound features an indole core substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid group at the 2-position, allowing for reactivity in various chemical reactions and biological interactions .
Biological Activity Overview
Indole derivatives have been extensively studied for their biological activities, including:
- Antiviral Activity : Indole compounds have shown promise as inhibitors of viral replication, particularly against HIV. The indole nucleus can chelate with metal ions in viral enzymes, disrupting their function .
- Antitumor Activity : Some indole derivatives exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation .
- Antibacterial and Antifungal Properties : Certain indoles are noted for their ability to inhibit bacterial growth and fungal infections .
The biological activity of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication (e.g., integrase), with studies indicating that it can effectively impair the strand transfer process of integrase in HIV, showing an IC50 value of approximately 32.37 μM .
- Receptor Interaction : The indole structure allows for interactions with various biological receptors, potentially modulating their activity.
- Chelation of Metal Ions : The ability to chelate metal ions enhances its efficacy as an enzyme inhibitor by stabilizing the transition state during enzymatic reactions .
Case Studies and Research Findings
Several studies have highlighted the biological potential of indole derivatives, including:
- A study demonstrated that derivatives of indole-2-carboxylic acid could inhibit HIV integrase with improved potency through structural modifications. Notably, some derivatives showed IC50 values ranging from 10.06 to 15.70 μM, significantly better than the parent compound .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Indole-2-carboxylic acid | 32.37 | Integrase inhibition |
| Modified derivative 4a | 10.06 | Enhanced binding to integrase |
| Modified derivative 4b | 15.70 | Enhanced binding to integrase |
属性
分子式 |
C23H22N4O5 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC 名称 |
5-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C23H22N4O5/c1-23(2,3)32-22(31)25-15-5-7-16-12(9-15)10-18(26-16)20(28)24-14-4-6-17-13(8-14)11-19(27-17)21(29)30/h4-11,26-27H,1-3H3,(H,24,28)(H,25,31)(H,29,30) |
InChI 键 |
OIMHWQZAMDGEKK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















